5-Boc-1-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine 5-Boc-1-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine
Brand Name: Vulcanchem
CAS No.: 1075729-08-6
VCID: VC2917446
InChI: InChI=1S/C17H21N3O2/c1-17(2,3)22-16(21)19-10-9-15-13(12-19)11-18-20(15)14-7-5-4-6-8-14/h4-8,11H,9-10,12H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC2=C(C1)C=NN2C3=CC=CC=C3
Molecular Formula: C17H21N3O2
Molecular Weight: 299.37 g/mol

5-Boc-1-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine

CAS No.: 1075729-08-6

Cat. No.: VC2917446

Molecular Formula: C17H21N3O2

Molecular Weight: 299.37 g/mol

* For research use only. Not for human or veterinary use.

5-Boc-1-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine - 1075729-08-6

Specification

CAS No. 1075729-08-6
Molecular Formula C17H21N3O2
Molecular Weight 299.37 g/mol
IUPAC Name tert-butyl 1-phenyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate
Standard InChI InChI=1S/C17H21N3O2/c1-17(2,3)22-16(21)19-10-9-15-13(12-19)11-18-20(15)14-7-5-4-6-8-14/h4-8,11H,9-10,12H2,1-3H3
Standard InChI Key LYHUJTGYNNZGRH-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC2=C(C1)C=NN2C3=CC=CC=C3
Canonical SMILES CC(C)(C)OC(=O)N1CCC2=C(C1)C=NN2C3=CC=CC=C3

Introduction

Chemical Structure and Properties

Chemical Identification

5-Boc-1-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine belongs to the class of heterocyclic compounds containing a pyrazolopyridine core structure. This compound is characterized by specific chemical identifiers that facilitate its recognition and classification in chemical databases and research literature. The key chemical identifiers of this compound are presented in Table 1.

Table 1: Chemical Identification Parameters of 5-Boc-1-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine

ParameterValue
CAS Number1075729-08-6
IUPAC Nametert-butyl 1-phenyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate
Molecular FormulaC17H21N3O2
Molecular Weight299.37 g/mol
InChIInChI=1S/C17H21N3O2/c1-17(2,3)22-16(21)19-10-9-15-13(12-19)11-18-20(15)14-7-5-4-6-8-14/h4-8,11H,9-10,12H2,1-3H3
InChIKeyLYHUJTGYNNZGRH-UHFFFAOYSA-N
SMILESCC(C)(C)OC(=O)N1CCC2=C(C1)C=NN2C3=CC=CC=C3

These chemical identifiers provide a standardized means of referring to the compound in scientific literature and databases, facilitating research and information exchange among scientists working with this compound.

Structural Features

The structure of 5-Boc-1-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine contains several key features that contribute to its chemical behavior and potential biological activity. The compound consists of a partially hydrogenated pyrazolopyridine heterocyclic system with specific functional group modifications.

The core structure is a tetrahydropyrazolo[4,3-c]pyridine scaffold, which contains a fused bicyclic system comprising a pyrazole ring and a partially reduced pyridine ring. The pyrazole portion provides an aromatic character, while the partially reduced pyridine ring introduces conformational flexibility to the molecule.

The phenyl substituent at position 1 of the pyrazole ring enhances the compound's lipophilicity and provides potential for π-π stacking interactions with target proteins. This feature may contribute significantly to the compound's binding affinity for certain biological targets.

The Boc (tert-butyloxycarbonyl) protecting group at position 5 of the pyridine ring serves both as a protective group for the nitrogen atom and introduces steric bulk to the molecule. This protection is particularly valuable in synthetic contexts, as it can be selectively removed under acidic conditions to reveal a secondary amine for further functionalization.

Synthesis and Preparation

Synthetic Routes

Biological Activities and Applications

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of 5-Boc-1-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine and related compounds is crucial for rational drug design and optimization. While specific SAR data for this compound is limited in the available literature, general principles can be inferred based on related pyrazolopyridine derivatives.

Key structural features that likely influence biological activity include:

  • The phenyl substituent at position 1, which may engage in hydrophobic interactions with target proteins

  • The pyrazole nitrogen atoms, which can participate in hydrogen bonding with target proteins

  • The partially saturated heterocyclic system, which introduces conformational flexibility

  • The Boc protecting group, which can be cleaved to reveal a secondary amine for further functionalization

Analytical Characterization

Spectroscopic Analysis

Spectroscopic characterization is essential for confirming the structure and purity of 5-Boc-1-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine. While specific spectroscopic data for this compound is limited in the available literature, expected spectroscopic features can be predicted based on its structure.

For related heterocyclic compounds, nuclear magnetic resonance (NMR) spectroscopy is commonly employed for structural characterization. For 5-Boc-1-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine, characteristic NMR signals would include:

  • Aromatic proton signals from the phenyl group in the 1H NMR spectrum (approximately δ 7.0-8.0 ppm)

  • Methylene proton signals from the tetrahydropyridine ring (approximately δ 2.0-4.0 ppm)

  • A prominent singlet signal for the tert-butyl group (approximately δ 1.4-1.5 ppm)

  • Characteristic carbon signals in the 13C NMR spectrum, including the carbonyl carbon of the Boc group (approximately δ 155-160 ppm)

Infrared (IR) spectroscopy would be expected to show characteristic absorption bands, including the C=O stretching vibration of the Boc group (approximately 1700-1730 cm-1) and aromatic C=C stretching vibrations (approximately 1450-1600 cm-1) .

Mass Spectrometry

Mass spectrometry is another valuable technique for the characterization of 5-Boc-1-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine. The molecular ion peak would be expected at m/z 299, corresponding to the molecular weight of the compound.

Characteristic fragmentation patterns would likely include:

  • Loss of the tert-butyl group (m/z 243)

  • Further fragmentation involving loss of the Boc group

  • Fragmentation of the heterocyclic core structure

High-resolution mass spectrometry would provide precise mass measurements, confirming the molecular formula C17H21N3O2. This technique is particularly valuable for distinguishing between isomeric structures and confirming the identity of synthetic products.

Chromatographic Methods

Chromatographic methods are essential for assessing the purity of 5-Boc-1-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine and for monitoring synthetic reactions. For related heterocyclic compounds, high-performance liquid chromatography (HPLC) with UV detection is commonly employed for purity assessment .

Thin-layer chromatography (TLC) serves as a rapid and convenient method for reaction monitoring and preliminary purity assessment. Suitable mobile phases for TLC analysis of 5-Boc-1-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine would likely involve mixtures of hexane/ethyl acetate or dichloromethane/methanol, depending on the desired retention factor.

For more comprehensive analysis, liquid chromatography coupled with mass spectrometry (LC-MS) provides both separation and structural information, making it a powerful tool for characterizing 5-Boc-1-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine and monitoring its purity.

Research Applications

Drug Discovery Applications

5-Boc-1-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine has significant potential in drug discovery as both a lead compound and as an intermediate for further modifications. The Boc protecting group can be readily removed under acidic conditions to reveal a secondary amine, which can be further functionalized to create a library of derivatives with potentially enhanced biological activities.

The compound's potential applications in drug discovery include:

  • Development of enzyme inhibitors for various disease targets

  • Design of ion channel modulators for cardiovascular and neurological disorders

  • Creation of ligand libraries for high-throughput screening campaigns

  • Establishment of structure-activity relationships through systematic modifications

These applications leverage the unique structural features of 5-Boc-1-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine, including its heterocyclic core, phenyl substituent, and protected amine functionality, to create compounds with optimized properties for therapeutic applications.

Synthetic Methodology Development

The synthesis of 5-Boc-1-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine represents an interesting challenge in heterocyclic chemistry, and methods developed for its preparation may have broader applications in synthetic organic chemistry. As noted in the literature, the synthesis of pyrazolopyridines and tetrahydropyrazolopyridines can involve interesting reaction mechanisms, including disproportionation of initially formed pyrazolo Hantzsch dihydropyridines .

These synthetic methodologies may be applicable to the preparation of other heterocyclic compounds, potentially expanding the chemical space accessible to medicinal chemists and other researchers. The development of efficient and scalable synthetic routes to 5-Boc-1-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine and related compounds thus represents an important research objective with implications beyond this specific compound.

Related Compounds

Structural Analogs

Several structural analogs of 5-Boc-1-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine have been reported in the chemical literature, differing in substitution patterns, protecting groups, or oxidation states. One closely related compound is tert-butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate (CAS: 230301-11-8), which lacks the phenyl substituent at position 1 .

Other structural analogs might include:

  • Compounds with different protecting groups at position 5

  • Derivatives with substituents on the phenyl ring

  • Compounds with different degrees of saturation in the heterocyclic system

  • Isomeric structures with altered fusion patterns of the heterocyclic rings

The study of these structural analogs provides valuable insights into structure-activity relationships and allows for the optimization of properties for specific applications. Comparative analysis of these compounds can reveal the impact of specific structural features on biological activity, physicochemical properties, and synthetic accessibility.

Pyrazolopyridine Derivatives

The pyrazolopyridine scaffold represents a privileged structure in medicinal chemistry, with numerous derivatives reported to possess diverse biological activities. As noted in the literature, pyrazolo[3,4-b]pyridines exhibit a wide range of biological activities, including anxiolytic activity (e.g., tracazolate), dopamine D3 receptor antagonism, antiherpetic and antiallergic properties .

Various methods have been developed for the synthesis of pyrazolopyridines, including 1,3-dipolar cycloaddition reactions from azomethine imines and alkynes, and cyclocondensations of aminoazoles and aminoazines with α,β-unsaturated aldehydes and ketones .

While 4,5,6,7-tetrahydropyrazolo-pyridines and 4,7-dihydropyrazolopyridines have received less attention comparatively, they represent interesting targets for drug discovery due to their unique conformational properties and potential for selective interactions with biological targets .

Boc-Protected Heterocycles

Boc-protected heterocycles represent an important class of compounds in organic synthesis and medicinal chemistry. The Boc protecting group serves as a temporary mask for amine functionality, allowing for selective manipulations of other functional groups in complex molecules.

For 5-Boc-1-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine, the Boc group protects the nitrogen atom at position 5 of the pyridine ring, potentially preventing undesired side reactions during synthetic transformations. This protection strategy is particularly valuable in multistep syntheses involving sensitive functional groups.

The Boc group can be selectively removed under acidic conditions (typically trifluoroacetic acid or HCl in dioxane) to reveal the secondary amine, which can then be further functionalized through alkylation, acylation, or other transformations. This deprotection-functionalization sequence represents a powerful strategy for the creation of diverse libraries of compounds based on the 5-Boc-1-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine scaffold.

Future Research Directions

Structural Optimization

Future research on 5-Boc-1-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine could focus on structural optimization to enhance its properties for specific applications. Potential approaches include:

  • Modification of the phenyl substituent with various functional groups to explore electronic and steric effects

  • Exploration of alternative protecting groups to replace the Boc group

  • Investigation of the effects of different degrees of saturation in the heterocyclic system

  • Introduction of substituents at available positions on the heterocyclic core

These structural modifications would expand the chemical space around the basic scaffold and potentially lead to derivatives with enhanced biological activities, improved physicochemical properties, or novel applications in medicinal chemistry and related fields.

Biological Activity Screening

While the available literature indicates potential enzyme inhibitory properties and applications in neurological and cardiovascular diseases, comprehensive biological screening of 5-Boc-1-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine and its derivatives would provide valuable insights into their therapeutic potential.

Future biological screening might include:

  • Systematic testing against panels of enzymes to identify specific targets

  • Evaluation of effects on ion channels implicated in cardiovascular diseases

  • Assessment of activity in neurological disease models

  • Investigation of potential antimicrobial, antiviral, or anticancer activities

These screening efforts would help to identify the most promising therapeutic applications for 5-Boc-1-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine and guide further structural optimization efforts.

Synthetic Methodology Development

The synthesis of 5-Boc-1-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine with a yield of approximately 66% under optimized conditions suggests room for improvement in synthetic methodology. Future research could focus on developing more efficient and scalable synthetic routes, potentially involving:

  • Exploration of alternative catalysts and reaction conditions

  • Investigation of one-pot multistep sequences to streamline synthesis

  • Application of flow chemistry techniques for process intensification

  • Development of asymmetric methods for the preparation of enantiopure derivatives

These methodological advances would facilitate access to 5-Boc-1-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine and its derivatives for various research applications, potentially enabling larger-scale synthesis for more extensive biological testing and development.

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